![molecular formula C14H17FN2O3 B2894628 N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251698-45-9](/img/structure/B2894628.png)
N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as FGIN-1-27, is a novel compound that has gained significant attention in the field of neuroscience research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
Wissenschaftliche Forschungsanwendungen
Inhibition of Nucleoside Transport
Research on analogues of 4-nitrobenzylthioinosine (NBTI), a known inhibitor of the nucleoside transport protein ENT1, led to the development of compounds with substituted benzyl groups to reduce polarity and improve oral absorption and CNS penetration. Notably, compounds LUF5919 and LUF5929, with polar surface areas of 101 Ų and 85 Ų respectively, showed high affinity (Ki = 39 nM for both) for ENT1, demonstrating the potential for benzyl-substituted derivatives in modulating nucleoside transport (Tromp et al., 2004).
Reactivity and Complex Formation
The oxalamide-based carbene 2 was explored for its reactivity with styrene or methylacrylate, leading to cyclopropanation products. Its interaction with elemental selenium produced selenide 7, characterized by X-ray diffraction. Additionally, the Rh complex [(COD)RhCl(2)] (10) and the dicarbonyl derivative [(CO)2RhCl(2)] (11) were structurally characterized, with the latter's IR spectrum indicating the ligand's low electron-donating capacity. The dimerization product of carbene 2, the fluorescing tetraamido ethylene 3, displayed unexpected chemical stability, highlighting the unique reactivity and potential applications of oxalamide-based carbenes in organometallic chemistry (Braun, Frank, & Ganter, 2012).
HIV Integrase Inhibition
Studies on the metabolism and disposition of potent HIV integrase inhibitors, including a lead compound featuring a 4-fluorobenzyl group, utilized 19F-NMR spectroscopy. The research focused on understanding the metabolic fate and excretion balance in rats and dogs following intravenous and oral dosing, contributing to the selection of candidates for further development in treating HIV (Monteagudo et al., 2007).
Enzyme Inhibition for Neuroprotection
YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, was studied for its preferential inhibition of NCX3 and its potential as a neuroprotective drug. The inhibitor showed differential drug responses between NCX1 and NCX3, attributed to the α-2 region in NCX1, suggesting its therapeutic potential in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Wirkmechanismus
Target of Action
The primary targets of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide are currently unknown
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide . For instance, certain conditions may favor or inhibit the compound’s interactions with its targets or its participation in biochemical reactions.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-3-1-10(2-4-11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHUHWXBTLWFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.